

In Vitro Potency of MK-8353 in Cancer Cell Lines: A Technical Overview

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Compound of Interest		
Compound Name:	MK-8353	
Cat. No.:	B609107	Get Quote

This technical guide provides an in-depth analysis of the in vitro potency of **MK-8353**, a selective and orally bioavailable dual-mechanism inhibitor of ERK1/2. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's activity in various cancer cell lines, detailed experimental protocols, and visualizations of its mechanism of action.

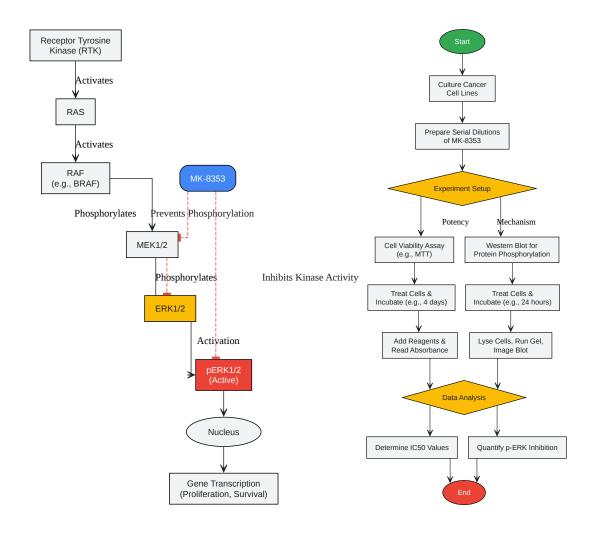
Mechanism of Action

MK-8353 is a potent inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating cell growth, differentiation, and survival.[1] Aberrant activation of this pathway is a common feature in many human cancers, often driven by mutations in genes such as BRAF and RAS.[1] **MK-8353** targets the final kinases in this cascade, ERK1 and ERK2. Its dual mechanism involves not only inhibiting the kinase activity of both active (phosphorylated) and inactive ERK1/2 but also preventing the upstream kinase MEK1/2 from phosphorylating and activating ERK1/2.[2][3]

Signaling Pathway of MK-8353

The following diagram illustrates the MAPK/ERK signaling cascade and the points of inhibition by **MK-8353**.





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